molecular formula C17H15BrO4 B3054117 Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester CAS No. 583031-89-4

Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester

Cat. No.: B3054117
CAS No.: 583031-89-4
M. Wt: 363.2
InChI Key: GLHGIYOYXSQHIH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester is a useful research compound. Its molecular formula is C17H15BrO4 and its molecular weight is 363.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-bromo-5-formyl-4-phenylmethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-21-16(20)9-13-7-14(10-19)17(15(18)8-13)22-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHGIYOYXSQHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729210
Record name Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583031-89-4
Record name Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask with a teflon stir bar and a reflux condensor were added methyl (3-bromo-5-formyl-4-hydroxyphenyl)acetate (23.3 g, 85.3 mmol, prepared as described in Reference A above), dichloromethane (100 mL), benzyl bromide (15.32 g, 10.64 mL, 89.59 mmol), and N-ethyldiisopropylamine (11.6 g, 15.6 mL, 89.5 mmol). The reaction mixture was heated to reflux for 14 h and then allowed to cool to room temperature. Dichloromethane (100 mL) was added and the organic layer was separated and washed with 200 mL of a 3% solution of NaOH in water. The organic layer was concentrated to give (4-benzyloxy-3-bromo-5-formyl-phenyl) acetic acid methyl ester (30.65 g) as oil.
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl (3-bromo-5-formyl-4-hydroxyphenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.64 mL
Type
reactant
Reaction Step Three
Quantity
15.6 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester
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Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester
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Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester
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Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester
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Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester
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Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester

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